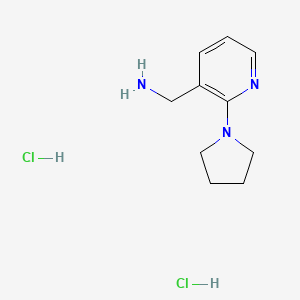

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Description

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a small-molecule scaffold with a pyridine core substituted at the 3-position by a methanamine group and at the 2-position by a pyrrolidine ring. Its molecular formula is C₁₀H₁₆Cl₂N₃, with a molecular weight of 265.16 g/mol (free base: C₁₀H₁₅N₃; dihydrochloride adds 72.92 g/mol). The compound is cataloged under CAS number 859850-79-6 and is widely utilized in medicinal chemistry and drug discovery due to its versatility as a building block for pharmacologically active agents . It is available in high purity (≥95%) and is primarily used in laboratory settings for research and development .

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;;/h3-5H,1-2,6-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGVZHQZVHWYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158468-26-8 | |

| Record name | (2-Pyrrolidin-1-ylpyrid-3-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, also known by its CAS number 1588441-33-1, is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a pyrrolidine group, which may contribute to its pharmacological properties.

- Molecular Formula : C10H16Cl2N3

- Molecular Weight : 213.71 g/mol

- Appearance : White to yellow powder or crystals

- Purity : Typically ≥95%

The compound is soluble in water and exhibits properties conducive to biological interactions, making it a candidate for various therapeutic applications.

Research indicates that this compound may interact with specific receptors in the body, potentially influencing neurotransmitter systems. Its structural similarity to known ligands suggests it may have activities related to:

- Neurotransmitter modulation : Possible interaction with dopamine and serotonin receptors.

- Cell signaling pathways : Potential influence on pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Induction of apoptosis |

| U-937 | 1.54 | Cell cycle arrest |

| A549 | 0.12 | Inhibition of proliferation |

These values indicate that the compound has significant potency, especially against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : A study focusing on structure–activity relationships (SAR) found that modifications to the pyridine ring significantly impacted the compound's efficacy against cancer cell lines. The presence of electron-withdrawing groups enhanced its biological activity, leading to lower IC50 values compared to standard chemotherapeutics like doxorubicin .

- Neuropharmacological Effects : Research exploring the neuropharmacological effects of similar compounds revealed that they could act as antagonists at certain receptors, potentially reducing symptoms in models of anxiety and depression .

- Safety Profile : Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation of its safety profile is necessary. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic window .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

- Neuropharmacology : Preliminary studies indicate that derivatives of pyridine and pyrrolidine structures can exhibit neuroprotective effects. Such compounds may be useful in treating neurodegenerative diseases by modulating neurotransmitter systems .

- Anticancer Activity : Some studies have explored the efficacy of similar compounds in inhibiting cancer cell proliferation. Research is ongoing to determine if (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride can serve as a lead compound in anticancer drug design .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules.

- Protein Degradation : It is categorized under protein degrader building blocks, which are crucial for developing targeted protein degradation therapies. These therapies aim to selectively degrade pathological proteins associated with diseases .

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : The compound can be utilized to synthesize new polymers with specific properties, potentially leading to advancements in materials with enhanced mechanical or thermal characteristics .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a related pyridine derivative exhibited significant neuroprotective effects in vitro. The mechanism was attributed to the modulation of glutamate receptors, suggesting that this compound could have similar effects, warranting further investigation .

Case Study 2: Anticancer Potential

In vitro assays conducted on cancer cell lines revealed that certain derivatives of this compound showed promising results in inhibiting cell growth. The findings suggest that structural modifications could enhance efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine dihydrochloride are best contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Related Compounds

Key Comparative Insights

Heterocycle Substitution: The pyrazole variant ([2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride) introduces additional hydrogen-bonding sites, making it suitable for kinase inhibitor design . Hybrid Scaffolds: Thiazole-pyrrolidine hybrids (e.g., {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride) leverage sulfur’s electronic effects for antimicrobial activity .

Safety and Handling

- Most analogs, including the target compound, lack explicit hazard classifications, suggesting low acute toxicity in laboratory settings .

Synthetic Utility

- Hydrochloride salt formation (via aqueous HCl treatment, as in ) is a common strategy to improve stability and solubility across these compounds .

Positional Isomerism

- Moving the pyrrolidine substituent from pyridine-2 (target compound) to pyridine-4 (4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) alters electronic distribution, impacting receptor-binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.